3-(2,3-Difluorophenyl)pyrrolidine

Description

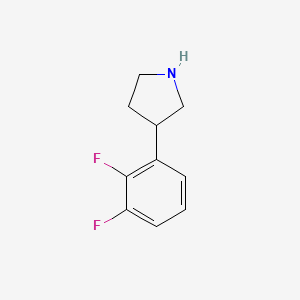

3-(2,3-Difluorophenyl)pyrrolidine is a fluorinated pyrrolidine derivative characterized by a pyrrolidine ring substituted at the 3-position with a 2,3-difluorophenyl group. The pyrrolidine scaffold is a saturated five-membered nitrogen-containing heterocycle, widely recognized for its conformational rigidity and ability to enhance binding affinity in medicinal chemistry . The 2,3-difluorophenyl substituent introduces steric and electronic effects that modulate interactions with biological targets, such as enzymes or receptors.

Properties

Molecular Formula |

C10H11F2N |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

3-(2,3-difluorophenyl)pyrrolidine |

InChI |

InChI=1S/C10H11F2N/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-3,7,13H,4-6H2 |

InChI Key |

PMMBYPCCLWALNW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3-Difluorophenyl)pyrrolidine typically involves the reaction of 2,3-difluorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) to facilitate the nucleophilic addition of pyrrolidine to the aldehyde group, forming the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(2,3-Difluorophenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH₄) can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: KMnO₄ in acidic or basic medium.

Reduction: LiAlH₄ in anhydrous ether.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products:

Oxidation: Formation of difluorophenyl ketones or carboxylic acids.

Reduction: Formation of difluorophenyl alcohols or amines.

Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

3-(2,3-Difluorophenyl)pyrrolidine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2,3-Difluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target sites. This can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

3-(2,4-Difluorophenyl)pyrrolidine

- Structural Difference : Fluorine atoms at the 2- and 4-positions of the phenyl ring.

- Biological Activity: Derivatives with 2,4-difluorophenyl groups exhibit antimicrobial and anticancer properties but show reduced potency compared to 2,3-difluorophenyl analogues in antitrypanosomal assays .

- Metabolic Stability: The 2,4-difluoro substitution reduces metabolic oxidation compared to non-fluorinated phenyl groups but is less effective than 2,3-difluoro in enhancing target binding .

3-(3,4-Difluorophenyl)pyrrolidine

- Structural Difference : Fluorine atoms at the 3- and 4-positions.

3-(2,5-Difluorophenyl)pyrrolidine

- Application : Used in the synthesis of TRK inhibitors, such as (S)-N-(5-((R)-2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide, which targets cancer .

- Comparison: The 2,5-difluoro substitution prioritizes steric compatibility with kinase active sites, whereas 2,3-difluoro optimizes electronic interactions in antitrypanosomal agents .

Analogues in Different Scaffolds

2-(2,3-Difluorophenyl)imidazopyridines

- Example : GS-327073 (2-(2,3-difluorophenyl)-5H-imidazo[4,5-c]pyridine), a potent HCV replication inhibitor .

- Key Difference : The imidazopyridine core provides planar aromaticity, contrasting with the puckered pyrrolidine ring. The 2,3-difluorophenyl group in GS-327073 enhances target selectivity but reduces solubility compared to pyrrolidine-based analogues .

Pyrrolidine-Urea Hybrids

- SAR Insights: In pyrrolidyl urea antitrypanosomal agents, the 2,3-difluorophenyl substituent improves potency by 3-fold over phenyl or 3,4-difluorophenyl derivatives. For example, compound 8 (2,3-difluoro) exhibits an EC₅₀ of 0.12 µM against T. cruzi, compared to 0.35 µM for the 3,4-difluoro analogue .

Data Tables

Table 1: Antitrypanosomal Activity of Fluorinated Pyrrolidine Analogues

| Compound | Fluorine Substitution | EC₅₀ (µM, T. cruzi) | Reference |

|---|---|---|---|

| 3-(2,3-Difluorophenyl) | 2,3-difluoro | 0.12 | |

| 3-(Phenyl) | None | 0.35 | |

| 3-(3,4-Difluorophenyl) | 3,4-difluoro | 0.33 |

Key Research Findings

Fluorine Position Dictates Potency: The 2,3-difluoro configuration maximizes electronic effects (e.g., dipole interactions) and minimizes steric hindrance, leading to superior antitrypanosomal activity compared to other fluorinated derivatives .

Scaffold-Dependent Activity : While 2,3-difluorophenyl enhances potency in pyrrolidine-urea hybrids, the same substituent in imidazopyridines prioritizes selectivity over solubility, underscoring scaffold-specific optimization needs .

Metabolic Advantages : Fluorination at the 2,3-positions improves metabolic stability by blocking oxidative degradation pathways, a critical factor in pharmacokinetic optimization .

Biological Activity

3-(2,3-Difluorophenyl)pyrrolidine, also known as (2R)-2-(2,3-difluorophenyl)pyrrolidine, is an organic compound characterized by a pyrrolidine ring substituted with a difluorophenyl group. Its molecular formula is C₁₀H₁₁F₂N, and it has a molecular weight of 183.20 g/mol. The presence of two fluorine atoms at the 2 and 3 positions of the phenyl ring significantly influences its chemical behavior and biological activity. This article explores the biological activity of this compound, focusing on its interactions with various molecular targets, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The unique substitution pattern of this compound enhances its affinity for specific biological targets. The structural features can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₀H₁₁F₂N |

| Molecular Weight | 183.20 g/mol |

| Functional Groups | Pyrrolidine ring with difluorophenyl group |

| Fluorine Substitution | Two fluorine atoms at positions 2 and 3 |

Enzyme Interactions

Research indicates that this compound exhibits significant biological activity through interactions with various enzymes. The compound has been studied for its ability to influence enzymatic activities, which may play a role in drug development aimed at modulating biological pathways. Specific interactions include:

- Inhibition of Enzymatic Activity : Studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or inflammation.

- Affinity for Receptors : The compound shows promise in binding to specific receptors that are crucial for cellular signaling processes.

Case Studies

- Anticancer Activity : In vitro studies have demonstrated that this compound has cytotoxic effects on various cancer cell lines. For instance, it was found to induce apoptosis in breast cancer cells by activating caspase pathways.

- Antimicrobial Properties : Preliminary research indicates that this compound exhibits antimicrobial activity against certain bacterial strains, suggesting potential applications in treating infections.

Synthesis and Optimization

The synthesis of this compound typically involves several steps that optimize yield and purity. A notable method includes the resolution of racemic mixtures using chiral acids, which enhances the enantiomeric purity of the desired product.

Synthesis Method Overview

- Starting Materials : Pyrrolidone and difluorophenyl derivatives.

- Key Steps :

- Reaction with chiral resolving agents.

- Purification through recrystallization or chromatography.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound. Here is a comparison table highlighting notable examples:

| Compound Name | Structural Features |

|---|---|

| 1-(2,6-Difluorophenyl)ethanamine | Contains a difluorophenyl group |

| 1-(3,4-Difluorophenyl)ethanamine | Similar fluorinated phenyl substitution |

| 1-(3,5-Difluorophenyl)ethanamine | Another variant with fluorinated phenyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.